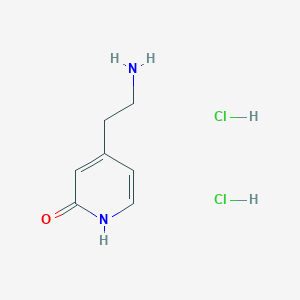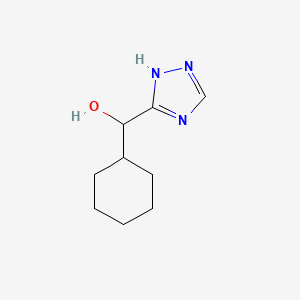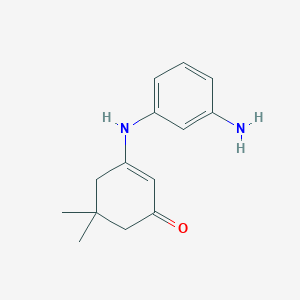
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” is a chemical compound with the CAS Number: 165528-71-2 . It has a molecular weight of 210.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridinium salts have been highlighted for their reactivity in various research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 247-248°C .科学的研究の応用
Synthesis and Chemical Properties
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride serves as a versatile building block in chemical synthesis, particularly in the construction of complex heterocyclic structures. It is instrumental in one-pot synthesis processes involving coupling, isomerization, and cyclocondensation sequences to produce dihydropyrindines and tetrahydroquinolines, which are foundational structures in natural products and pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002). Furthermore, its derivatives have been synthesized to function as terdentate ligands for metal ions, expanding its utility in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have demonstrated effectiveness as corrosion inhibitors. Studies show that these compounds exhibit mixed-type inhibition properties on mild steel in hydrochloric acid, with their efficiency being modulated by temperature (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).
Semiconductor and Biological Activity
Compounds synthesized from this compound have been identified as semiconductors based on their solid-state UV–vis spectra. These compounds, upon illumination, exhibit significant improvements in electrical properties, demonstrating their potential in optoelectronic applications. Additionally, their ability to bind DNA suggests potential biological activities worth exploring (Mandal, Pathak, Dey, Islam, Seth, Masum, Ortega-Castro, Ray, Frontera, & Mukhopadhyay, 2019).
Aggregation Enhanced Emission
Furthermore, pyridyl substituted benzamides derived from this compound have shown unique photophysical properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. These characteristics are pivotal for developing advanced photonic materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Protonation Studies
Studies focusing on the protonation of monoaminopyridines, including derivatives of this compound, have provided insights into their chemical behavior and interactions, critical for further applications in medicinal chemistry and materials science (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).
Safety and Hazards
特性
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXZMBKKOVDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044835-59-6 |
Source


|
| Record name | 4-(2-aminoethyl)pyridin-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)


![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)


![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2575414.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol](/img/structure/B2575415.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2575417.png)
![3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione](/img/structure/B2575418.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2575419.png)